(2R)-1-cyclopropylpropan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

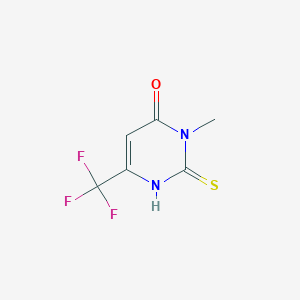

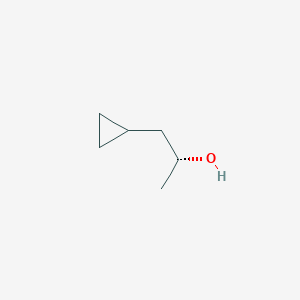

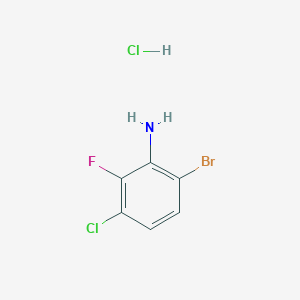

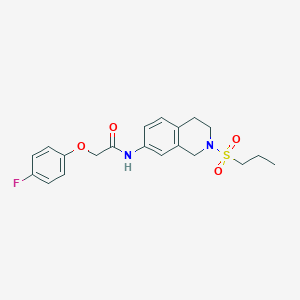

“(2R)-1-cyclopropylpropan-2-ol” is a chemical compound with the molecular formula C6H12O and a molecular weight of 100.16 . It is also known as Cyclopropaneethanol, α-methyl-, (αR)- .

Molecular Structure Analysis

The InChI code for “(2R)-1-cyclopropylpropan-2-ol” is 1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3/t5-/m1/s1 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“(2R)-1-cyclopropylpropan-2-ol” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Peptide Synthesis and Drug Discovery

The cycloaddition of azides to alkynes, a reaction facilitated by copper(I) catalysis, is a cornerstone in the synthesis of 1H-[1,2,3]-triazoles, an important class of compounds in drug discovery and peptide synthesis. This method allows for the incorporation of 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains, demonstrating the reaction's compatibility with solid-phase peptide synthesis. The utility of this approach is underscored by the high efficiency (>95% conversion and purity in most cases) and the preparation of novel Fmoc-protected amino azides from Fmoc-amino alcohols via the Mitsunobu reaction (Tornøe, Christensen, & Meldal, 2002).

Antifungal Compound Development

A series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives and diverse alkynes using copper-catalyzed azide-alkyne cycloaddition, showed high activity against Candida spp. strains. These compounds, with their low toxicity and high antifungal activity, illustrate the potential of cyclopropane derivatives in developing new antifungal treatments (Zambrano-Huerta et al., 2019).

Advanced Material Synthesis

The role of the cyclopropyl group in drug molecules has been increasingly recognized for its ability to enhance potency, reduce off-target effects, and address various drug discovery challenges. The cyclopropane ring, characterized by its coplanarity and enhanced π-character of C-C bonds, has been utilized in the development of drugs transitioning from preclinical to clinical stages, demonstrating its versatility and importance in medicinal chemistry (Talele, 2016).

Catalysis and Chemical Transformations

Nitrogen-doped carbon nanotubes (NCNTs) have been explored as metal-free catalysts for the selective allylic oxidation of cyclohexene, showcasing their capability to compete with state-of-the-art metal catalysts. This application demonstrates the potential of cyclopropane derivatives in facilitating environmentally friendly and efficient catalytic processes (Cao et al., 2014).

Biocatalysis in Pharmaceutical Synthesis

The biocatalytic synthesis of cyclopropane precursors for pharmaceutical compounds, such as ticagrelor, has been achieved with engineered enzymes. This method offers a clean, efficient, and highly selective alternative to multi-step chemical syntheses, highlighting the growing importance of biocatalysis in the preparation of cyclopropane-containing drug intermediates (Hernandez et al., 2016).

Safety and Hazards

The safety information for “(2R)-1-cyclopropylpropan-2-ol” includes several hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards associated with the chemical, such as flammability (H226), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding exposure and contact, using personal protective equipment, and following proper handling and storage procedures .

properties

IUPAC Name |

(2R)-1-cyclopropylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQQUHYWTTUEQJ-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-1-cyclopropylpropan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2869056.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2869057.png)

![2-Chloro-1-[3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2869059.png)

![N-([2,3'-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide](/img/structure/B2869062.png)

![(Z)-4-cyano-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2869065.png)